2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-difluorobenzyl)acetamide
Description
The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-difluorobenzyl)acetamide is a heterocyclic acetamide derivative featuring three distinct pharmacophoric motifs:
- A 1,3-benzodioxole moiety, known for enhancing bioavailability and metabolic stability due to its electron-rich aromatic system.
- A 1,2,4-oxadiazole ring, a bioisostere commonly employed to improve resistance to enzymatic degradation.
- A 2,4-difluorobenzyl group, which enhances lipophilicity and target-binding interactions through fluorinated aromatic stacking.
Computational modeling and refinement tools like SHELXL (a program within the SHELX suite) are widely used to resolve such structures .
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(2,4-difluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O4/c23-15-5-3-14(16(24)9-15)10-25-20(29)11-28-7-1-2-17(28)22-26-21(27-32-22)13-4-6-18-19(8-13)31-12-30-18/h1-9H,10-12H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLJBQXHZIXQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NCC5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-difluorobenzyl)acetamide (CAS Number: 1260912-93-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising multiple functional groups that contribute to its biological activity. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H16F2N4O3 |
| Molecular Weight | 362.34 g/mol |
| CAS Number | 1260912-93-3 |
| Solubility | Soluble in DMSO |
Research indicates that the compound interacts with various cellular pathways. One significant mechanism is its ability to modulate the activity of enzymes involved in metabolic processes. For instance, it has been shown to enhance monoclonal antibody production in cell cultures by suppressing cell growth while increasing glucose uptake and ATP levels . This dual action is crucial for optimizing the production of therapeutic antibodies.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has demonstrated cytostatic activity against various cancer cell lines, particularly through the induction of apoptosis and inhibition of cell proliferation. The presence of the 1,3-benzodioxole moiety is believed to play a critical role in these effects.
Antimicrobial Effects
In addition to its anticancer properties, the compound exhibits antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of specific bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
- Monoclonal Antibody Production : A study evaluated the effects of this compound on recombinant Chinese hamster ovary (rCHO) cells. The results indicated that treatment with the compound led to a significant increase in monoclonal antibody yield (up to 1.5-fold) compared to control conditions while maintaining cell viability .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound effectively reduced cell viability in various cancer cell lines, suggesting potential as an anticancer therapeutic . The IC50 values varied depending on the specific cell line tested.
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the pyrrole and oxadiazole rings significantly impacted biological activity. Variants with enhanced substituents showed improved potency against target cells .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Flexibility : The target compound’s combination of oxadiazole and pyrrole may offer superior metabolic stability compared to ’s benzisothiazole derivatives, which rely on sulfur-based motifs prone to oxidation .
- Synthesis Challenges : Unlike the straightforward routes in , the target compound likely requires advanced methods such as 1,3-dipolar cycloaddition for oxadiazole formation, followed by Pd-mediated coupling for pyrrole integration.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and critical reaction conditions for synthesizing 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-difluorobenzyl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions:
- Oxadiazole ring formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or CDI).
- Pyrrole coupling : Buchwald-Hartwig amination or nucleophilic substitution to attach the pyrrole moiety.
- Final acetamide linkage : Condensation of the intermediate with 2,4-difluorobenzylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Critical conditions : Temperature control (<60°C to prevent oxadiazole decomposition), anhydrous solvents (DMF or THF), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic methods are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., benzodioxole protons at δ 6.8–7.2 ppm, oxadiazole carbons at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ with <5 ppm error) .
- HPLC-PDA : Purity assessment (>95%) using reversed-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or kinases (e.g., EGFR) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Variable substituent analysis :
| Substituent Position | Modifications Tested | Impact on Activity |
|---|---|---|
| Benzodioxole (R₁) | Methyl, chloro, nitro groups | Enhanced COX-2 inhibition with electron-withdrawing groups |
| Difluorobenzyl (R₂) | Halogen substitution (Cl, Br) | Improved lipophilicity and BBB penetration |
- Methodology : Parallel synthesis of analogs followed by comparative bioassays .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Data normalization : Account for variations in assay conditions (e.g., serum concentration in cell cultures, incubation time) .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., COX-2 vs. off-target kinases) .
- Meta-analysis : Cross-reference datasets from public repositories (ChEMBL, PubChem BioAssay) to identify consensus trends .
Q. What in silico methods predict pharmacokinetic properties and toxicity?
- ADMET prediction : Tools like SwissADME or ADMETLab 2.0 to estimate:
- Solubility : LogP ~3.5 (moderate, may require formulation with cyclodextrins) .
- CYP450 inhibition : Risk of drug-drug interactions (e.g., CYP3A4 inhibition >50% at 10 µM) .
- Molecular docking : AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity profiles between in vitro and in vivo models?
- Hypothesis : Poor bioavailability due to low aqueous solubility or metabolic instability.
- Testing :
- Pharmacokinetic profiling : Measure plasma concentration-time curves in rodents .
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation of acetamide) .
- Mitigation : Prodrug design (e.g., esterification of the acetamide group) .
Experimental Design Considerations
Q. What controls are critical for validating target engagement in enzyme inhibition assays?
- Positive controls : Known inhibitors (e.g., celecoxib for COX-2, erlotinib for EGFR) .
- Negative controls : Vehicle-only (DMSO) and scrambled compound analogs .
- Orthogonal assays : Confirm results with SPR (surface plasmon resonance) for binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
